molecular formula C7H8ClNO B1371263 (2-Chloro-6-methylpyridin-4-yl)methanol CAS No. 152815-18-4

(2-Chloro-6-methylpyridin-4-yl)methanol

Cat. No. B1371263
Key on ui cas rn: 152815-18-4
M. Wt: 157.6 g/mol
InChI Key: YXPVCSWOMRFRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563565B2

Procedure details

Sodium methoxide (11.3 mL, 28% solution in methanol) was added to a solution of (2-chloro-6-methylpyridin-4-yl)methanol (1.75 g) in DMF (18 mL), and the mixture was stirred at 80° C. for 12 hours. Subsequently, the reaction mixture was stirred at 120° C. for seven hours. The reaction mixture was concentrated under reduced pressure, and a saturated aqueous ammonium chloride solution was added to the residue, followed by extraction with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 10% to 70%) to give the title compound (1.1 g).
Name
Sodium methoxide
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]([CH3:13])[N:6]=1>CN(C=O)C>[CH3:1][O:2][C:5]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]([CH3:13])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
11.3 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)CO)C
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Subsequently, the reaction mixture was stirred at 120° C. for seven hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a saturated aqueous ammonium chloride solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 10% to 70%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=NC(=CC(=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.